molecular formula C9H10N2O3 B13340670 6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid

6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid

Cat. No.: B13340670
M. Wt: 194.19 g/mol
InChI Key: QXMPWKWCCCISPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a dihydropyrazolo ring, and an oxazole ring, making it a valuable subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with an oxazole derivative, followed by cyclization and carboxylation steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .

Scientific Research Applications

6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
  • 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid
  • 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid

Uniqueness

6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

6-cyclopropyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c12-9(13)6-7(5-1-2-5)10-11-3-4-14-8(6)11/h5H,1-4H2,(H,12,13)

InChI Key

QXMPWKWCCCISPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3CCOC3=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.